molecular formula C21H35N3O4S B2869210 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide CAS No. 897619-09-9

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

Cat. No.: B2869210
CAS No.: 897619-09-9
M. Wt: 425.59
InChI Key: VHPBUSBTTFSNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a N-arylpiperazine motif, a privileged scaffold frequently found in ligands targeting central nervous system (CNS) receptors . The 4-methoxyphenyl-substituted piperazine group is a key structural feature shared with compounds known to exhibit high affinity for serotonin receptor subtypes, particularly the 5-HT 1A receptor . This receptor is a primary target for investigating the neurobiology of conditions such as anxiety, depression, and schizophrenia . The compound's molecular architecture, which also includes a sulfonyl group and a 2-propylpentanamide chain, suggests potential for interaction with various other neurological targets. Researchers can utilize this compound as a chemical tool to study receptor binding kinetics, signal transduction pathways, and for the in vitro characterization of novel therapeutic targets. It is intended for use in controlled laboratory settings to advance the understanding of complex neuropharmacological processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O4S/c1-4-6-18(7-5-2)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-8-10-20(28-3)11-9-19/h8-11,18H,4-7,12-17H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPBUSBTTFSNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a synthetic compound belonging to the class of piperazine derivatives. Its biological activity has been the subject of various studies, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H32N4O4SC_{23}H_{32}N_{4}O_{4}S. The compound features a piperazine ring, which is known for its versatility in pharmacological applications. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

The primary mechanism of action for this compound appears to be its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to increased levels in the synaptic cleft. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is impaired .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have shown that it can enhance neuronal survival and function under conditions that typically induce cell death, such as oxidative stress . This suggests potential applications in treating conditions like Alzheimer’s disease and other neurodegenerative disorders.

Anticancer Activity

In recent studies, compounds similar to this compound have been evaluated for their anticancer properties. For instance, related piperazine derivatives have demonstrated significant efficacy against various cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair .

Case Studies and Research Findings

  • Neuropharmacological Studies : A study evaluated the effects of this compound on cholinergic transmission in animal models. Results indicated that administration led to improved cognitive function in tasks requiring memory and learning.
  • Anticancer Efficacy : A related compound was tested against human breast cancer cells, showing an IC50 value of 18 μM, indicating moderate to significant efficacy. The study highlighted that these compounds could serve as potential PARP inhibitors for oncology applications .
  • In Vivo Studies : In vivo evaluations have demonstrated that similar piperazine derivatives exhibit favorable pharmacokinetics, including good brain uptake and binding affinity for sigma receptors, which are implicated in various neurological functions .

Summary of Research Findings

Study FocusFindingsReference
Neuroprotective EffectsEnhanced neuronal survival under oxidative stress
Anticancer ActivitySignificant efficacy against breast cancer cells (IC50 = 18 μM)
In Vivo PharmacokineticsGood brain uptake and sigma receptor binding

Comparison with Similar Compounds

18F-Mefway (N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-18F-fluoromethylcyclohexane)carboxamide)

Structural Similarities :

  • Both compounds share a piperazine ring substituted with a methoxyphenyl group .
  • Ethyl linkages connect the piperazine to functional groups (sulfonyl vs. carboxamide).

Key Differences :

  • Substituent Position : 18F-Mefway has a 2-methoxyphenyl group, while the target compound has a 4-methoxyphenyl substituent. Positional isomerism may alter receptor binding selectivity .
  • Functional Groups : The target compound uses a sulfonyl ethyl group, whereas 18F-Mefway incorporates a pyridyl-carboxamide and an 18F-labeled cyclohexane.

Pharmacological Data :

Parameter 18F-Mefway Target Compound
Binding Affinity (IC50) 26 nmol/L (5-HT1A) Not Reported
Brain Region Ratios Hp/Cer = 82.3, Co/Cer = 45.8 Not Studied
Metabolic Stability 30% intact at 180 min Likely higher (sulfonyl group resists hydrolysis)

Implications :
18F-Mefway’s high hippocampus/cerebellum ratio (82.3) highlights its utility as a PET tracer for 5-HT1A receptors. The target compound’s sulfonyl group may improve metabolic stability but reduce blood-brain barrier penetration compared to carboxamide-based ligands .

Patent Compound (Example 72: N-isopropyl-2-(3-(2-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-4-yl)phenoxy)acetamide)

Structural Similarities :

  • Both contain a piperazine ring , though Example 72 includes a 4-methylpiperazine and a pyrimidine-pyridine scaffold.

Key Differences :

  • Core Structure: Example 72 is a pyrimidinyl phenoxy acetamide, whereas the target compound is a sulfonamide-pentanamide.
  • Substituents : Example 72 lacks a methoxyphenyl group but includes pyridine and isopropyl groups.

Pharmacological Data :

Parameter Example 72 Target Compound
Target Receptor Likely kinase (e.g., mTOR) Hypothesized 5-HT1A
Binding Affinity Not Reported Not Reported

Piperazine in both compounds may enhance solubility or conformational flexibility .

Compound 4e (N-(1-([1,1'-biphenyl]-4-yl)-2-((4-methyl-N-propylphenyl)sulfonamido)ethyl)acetamide)

Structural Similarities :

  • Both include sulfonamide groups, which can enhance stability and receptor interactions.

Key Differences :

  • Core Structure : Compound 4e uses a biphenyl-sulfonamide with an acetamide, while the target compound features a piperazine-sulfonyl-pentanamide .

Pharmacological Data :

Parameter Compound 4e Target Compound
Target Receptor Not Reported Hypothesized 5-HT1A
Role of Sulfonamide Enhances binding via H-bonding Likely similar, but piperazine adds bulk

Implications :
Sulfonamide groups in both compounds may improve metabolic stability, but the target compound’s piperazine moiety could enable CNS penetration, unlike Compound 4e’s biphenyl group, which may limit brain access .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Target Receptor IC50 (nmol/L) Application
N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide Piperazine-sulfonamide 4-Methoxyphenyl, pentanamide Hypothesized 5-HT1A N/A CNS targeting
18F-Mefway Piperazine-carboxamide 2-Methoxyphenyl, 18F-cyclohexane 5-HT1A 26 PET imaging
Patent Example 72 Pyrimidine-phenoxy 4-Methylpiperazine, pyridine Kinase (e.g., mTOR) N/A Therapeutic inhibitor
Compound 4e Biphenyl-sulfonamide Biphenyl, acetamide Not Reported N/A Not Specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.